

Technical Guide: Spectroscopic Characterization of 2-Iodo-6-methylpyridin-3-amine

Author: BenchChem Technical Support Team. **Date:** December 2025

Compound of Interest

Compound Name: 2-Iodo-6-methylpyridin-3-amine

Cat. No.: B597374

[Get Quote](#)

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides a comprehensive overview of the nuclear magnetic resonance (NMR) and mass spectrometry (MS) data for the compound **2-Iodo-6-methylpyridin-3-amine** (CAS No. 1211596-30-3). Due to the limited availability of public experimental data for this specific molecule, this guide outlines the expected spectral characteristics and provides detailed, adaptable experimental protocols for its analysis.

Core Compound Information

Structure:

Molecular Formula: $C_6H_7IN_2$

Molecular Weight: 234.04 g/mol

Spectroscopic Data Summary

While specific experimental NMR and mass spectrometry data for **2-Iodo-6-methylpyridin-3-amine** is not readily available in public databases, the following tables outline the expected data based on the analysis of similar substituted pyridines. These tables serve as a template for the presentation of experimental results.

Table 1: Predicted 1H NMR Data (in $CDCl_3$, 400 MHz)

Chemical Shift (δ) ppm	Multiplicity	Coupling Constant (J) Hz	Integration	Assignment
~7.4	d	~8.0	1H	H4
~6.8	d	~8.0	1H	H5
~4.0	br s	-	2H	-NH ₂
~2.4	s	-	3H	-CH ₃

Table 2: Predicted ¹³C NMR Data (in CDCl₃, 100 MHz)

Chemical Shift (δ) ppm	Assignment
~155	C6
~145	C4
~140	C3
~115	C5
~90	C2
~24	-CH ₃

Table 3: Mass Spectrometry Data (Electron Ionization - EI)

m/z	Relative Intensity (%)	Assignment
234	High	[M] ⁺
107	Moderate	[M - I] ⁺
Other Fragments	Variable	Fragmentation Products

Experimental Protocols

The following are detailed methodologies for obtaining NMR and mass spectrometry data for **2-Iodo-6-methylpyridin-3-amine**.

Nuclear Magnetic Resonance (NMR) Spectroscopy

Instrumentation:

- A high-field NMR spectrometer (e.g., 400 MHz or higher) equipped with a broadband probe.

Sample Preparation:

- Accurately weigh 5-10 mg of **2-Iodo-6-methylpyridin-3-amine**.
- Dissolve the sample in approximately 0.6-0.7 mL of a suitable deuterated solvent (e.g., Chloroform-d (CDCl_3) or Dimethyl sulfoxide-d₆ (DMSO-d_6)) in a standard 5 mm NMR tube.
- Ensure the sample is fully dissolved; vortex if necessary.

^1H NMR Acquisition:

- Pulse Program: Standard single-pulse experiment (e.g., zg30).
- Number of Scans: 16-64 scans, depending on sample concentration.
- Relaxation Delay: 1-2 seconds.
- Spectral Width: 0-12 ppm.
- Reference: Tetramethylsilane (TMS) at 0.00 ppm.

^{13}C NMR Acquisition:

- Pulse Program: Proton-decoupled pulse program (e.g., zgpg30).
- Number of Scans: 1024 or more, as ^{13}C has a low natural abundance.
- Relaxation Delay: 2-5 seconds.
- Spectral Width: 0-200 ppm.

- Reference: Solvent peak (e.g., CDCl_3 at 77.16 ppm).

Mass Spectrometry (MS)

Instrumentation:

- A mass spectrometer with an appropriate ionization source, such as Electrospray Ionization (ESI) or Electron Ionization (EI). High-resolution mass spectrometry (HRMS) is recommended for accurate mass determination.

Sample Preparation (for ESI-MS):

- Prepare a stock solution of **2-Iodo-6-methylpyridin-3-amine** in a suitable solvent (e.g., methanol or acetonitrile) at a concentration of approximately 1 mg/mL.
- Prepare a dilute solution (e.g., 1-10 $\mu\text{g/mL}$) by diluting the stock solution with the mobile phase.
- Incorporate a small amount of an acid (e.g., 0.1% formic acid) to facilitate protonation if analyzing in positive ion mode.

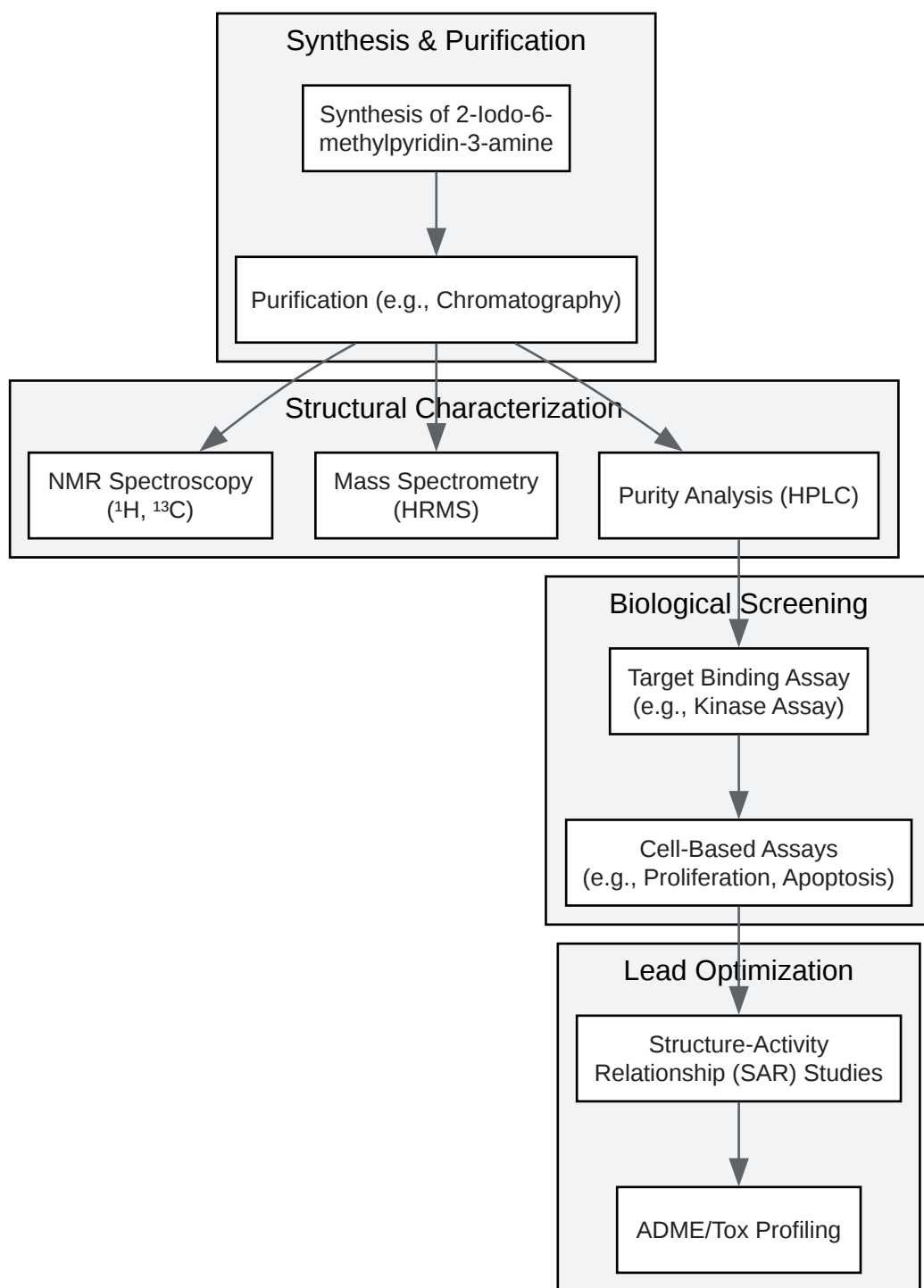
LC-MS Protocol (for purity and accurate mass):

- HPLC System: Coupled to the mass spectrometer.
- Column: C18 reverse-phase column (e.g., 2.1 x 50 mm, 1.8 μm).
- Mobile Phase A: Water with 0.1% Formic Acid.
- Mobile Phase B: Acetonitrile with 0.1% Formic Acid.
- Gradient: A suitable gradient from 5% to 95% B over several minutes.
- Flow Rate: 0.2-0.4 mL/min.
- Injection Volume: 1-5 μL .
- Ionization Mode: ESI positive.

- Mass Range: m/z 50-500.

Signaling Pathway and Experimental Workflow

Substituted pyridines are crucial scaffolds in drug discovery, often targeting key signaling pathways. For instance, many kinase inhibitors utilize a pyridine core to interact with the ATP-binding pocket of the enzyme. The diagram below illustrates a general workflow for the characterization and screening of a novel substituted pyridine compound like **2-Iodo-6-methylpyridin-3-amine**.



[Click to download full resolution via product page](#)

Caption: Workflow for the characterization and development of a novel substituted pyridine.

The pyridine scaffold is a key component in a multitude of FDA-approved drugs, where it often plays a critical role in binding to biological targets and influencing the pharmacokinetic properties of the molecule.[1][2] Its versatility allows for fine-tuning of a compound's activity and selectivity.[3][4]

The characterization of novel pyridine derivatives, such as **2-Iodo-6-methylpyridin-3-amine**, is a fundamental step in the drug discovery process. The methodologies and data presented in this guide provide a framework for the rigorous analytical evaluation of this and similar compounds, paving the way for their potential application in medicinal chemistry and drug development.

Need Custom Synthesis?

BenchChem offers custom synthesis for rare earth carbides and specific isotopic labeling.

Email: info@benchchem.com or [Request Quote Online](#).

References

- 1. A decade of pyridine-containing heterocycles in US FDA approved drugs: a medicinal chemistry-based analysis - PMC [pmc.ncbi.nlm.nih.gov]
- 2. The Expanding Role of Pyridine and Dihydropyridine Scaffolds in Drug Design - PMC [pmc.ncbi.nlm.nih.gov]
- 3. [PDF] Role of Pyridines in Medicinal Chemistry and Design of BACE1 Inhibitors Possessing a Pyridine Scaffold | Semantic Scholar [semanticscholar.org]
- 4. Pyridine: the scaffolds with significant clinical diversity - RSC Advances (RSC Publishing) DOI:10.1039/D2RA01571D [pubs.rsc.org]
- To cite this document: BenchChem. [Technical Guide: Spectroscopic Characterization of 2-Iodo-6-methylpyridin-3-amine]. BenchChem, [2025]. [Online PDF]. Available at: [https://www.benchchem.com/product/b597374#2-iodo-6-methylpyridin-3-amine-nmr-and-mass-spectrometry-data]

Disclaimer & Data Validity:

The information provided in this document is for Research Use Only (RUO) and is strictly not intended for diagnostic or therapeutic procedures. While BenchChem strives to provide

accurate protocols, we make no warranties, express or implied, regarding the fitness of this product for every specific experimental setup.

Technical Support: The protocols provided are for reference purposes. Unsure if this reagent suits your experiment? [[Contact our Ph.D. Support Team for a compatibility check](#)]

Need Industrial/Bulk Grade? [Request Custom Synthesis Quote](#)

BenchChem

Our mission is to be the trusted global source of essential and advanced chemicals, empowering scientists and researchers to drive progress in science and industry.

Contact

Address: 3281 E Guasti Rd
Ontario, CA 91761, United States
Phone: (601) 213-4426
Email: info@benchchem.com